Hexyl salicylate
Overview
Description
Mechanism of Action
Target of Action
Hexyl salicylate is a derivative of salicylic acid . Salicylic acid is known to irreversibly inhibit COX-1 and COX-2 enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
Salicylic acid inhibits COX-1 and COX-2 enzymes, reducing the production of prostaglandins and thromboxanes . This leads to analgesic and anti-inflammatory effects .
Biochemical Pathways
Salicylic acid, a related compound, is known to affect the arachidonic acid pathway by inhibiting cox-1 and cox-2 enzymes . This results in decreased production of prostaglandins and thromboxanes, which play key roles in inflammation and pain signaling .
Pharmacokinetics
It is known that the compound is used in formulations of fragrances, suggesting that it may be absorbed through the skin
Result of Action
Salicylic acid is known to have bacteriostatic, fungicidal, and keratolytic actions . It also has analgesic and anti-inflammatory effects due to its inhibition of COX-1 and COX-2 enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action may be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific formulation in which it is used
Biochemical Analysis
Biochemical Properties
Hexyl salicylate plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key interactions is with carboxylesterases, which hydrolyze this compound into salicylic acid and hexanol. This hydrolysis is crucial for its metabolic processing and subsequent biological effects . Additionally, this compound can interact with cyclooxygenase enzymes, similar to other salicylates, potentially influencing the formation of prostaglandins .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving prostaglandins, due to its interaction with cyclooxygenase enzymes . This can lead to changes in gene expression and cellular metabolism. For instance, the presence of this compound can modulate the expression of genes involved in inflammatory responses, potentially reducing inflammation . Additionally, this compound may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by carboxylesterases to produce salicylic acid and hexanol . Salicylic acid, a well-known anti-inflammatory agent, can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . This inhibition is competitive, meaning that salicylic acid competes with arachidonic acid for binding to the enzyme’s active site . Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing inflammation and modulating gene expression . These effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to reduce inflammation and modulate gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including gastrointestinal irritation and potential liver toxicity . It is important to determine the threshold dose that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is metabolized primarily through hydrolysis by carboxylesterases, resulting in the formation of salicylic acid and hexanol . Salicylic acid can further undergo glucuronidation and hydroxylation, leading to the formation of various metabolites that are excreted from the body . The metabolic pathways of this compound are similar to those of other salicylates, involving enzymes such as uridine 5’-diphospho-glucuronosyltransferases and cytochrome P450s .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters such as organic anion-transporting polypeptides, which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in various organelles, including the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in its hydrolysis and metabolism . Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial function and energy metabolism . The localization of this compound to specific cellular compartments is crucial for its activity and function.
Preparation Methods
Hexyl salicylate is synthesized through an esterification reaction between salicylic acid and hexanol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
In industrial settings, the production of this compound may involve the use of a tin-based catalyst or sodium methoxylate as a catalyst. The reaction between methyl salicylate and n-hexanol is another common method, where sodium methoxylate acts as a catalyst . The crude ester is then purified through distillation under reduced pressure to obtain high-purity this compound .
Chemical Reactions Analysis
Hexyl salicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into salicylic acid and hexanol.
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include acids (such as hydrochloric acid or sulfuric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate or hydrogen peroxide). The major products formed from these reactions include salicylic acid, hexanol, and various oxidation products .
Scientific Research Applications
Hexyl salicylate has several scientific research applications:
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its role as a fragrance compound in biological systems.
Industry: this compound is widely used in the fragrance industry for the formulation of perfumes, cosmetics, and personal care products.
Comparison with Similar Compounds
Hexyl salicylate is similar to other salicylate esters, such as methyl salicylate, ethyl salicylate, and benzyl salicylate. These compounds share a common salicylate structure but differ in the alkyl or aryl group attached to the ester.
Methyl salicylate: Known for its strong wintergreen odor, it is commonly used in topical analgesics and liniments.
Ethyl salicylate: Has a sweet, fruity odor and is used in flavorings and fragrances.
Benzyl salicylate: Used as a fragrance ingredient and UV light absorber in cosmetic products.
This compound is unique due to its specific hexyl group, which imparts a distinct sweet, floral, and fruity odor, making it particularly valuable in the fragrance industry .
Properties
IUPAC Name |
hexyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-6,8-9,14H,2-4,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKPKQFHJQGTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038924 | |
Record name | Hexyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid | |
Record name | Benzoic acid, 2-hydroxy-, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6259-76-3 | |
Record name | Hexyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6259-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F78EY72YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Precursor scoring | Relevance Heuristic |
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